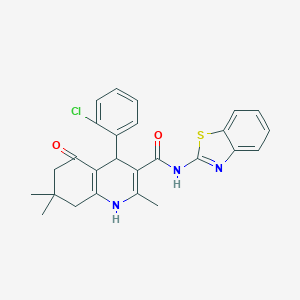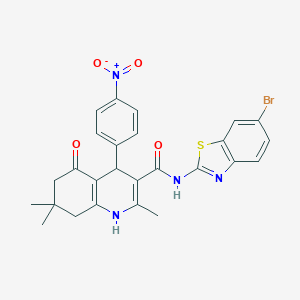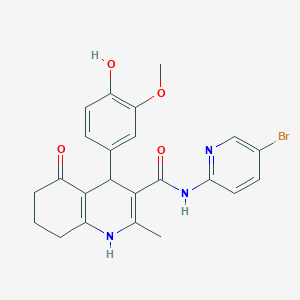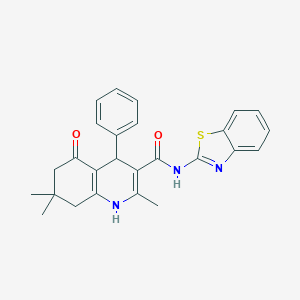![molecular formula C25H22N2OS B304301 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, commonly referred to as FITM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM belongs to the class of compounds known as fatty acid binding protein (FABP) inhibitors, which have been shown to have various pharmacological effects. In
Wirkmechanismus
FITM works by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone is expressed in various tissues, including adipose tissue, liver, and muscle. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone plays a crucial role in the regulation of lipid metabolism and inflammation. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity.
Biochemical and Physiological Effects
FITM has been shown to have various biochemical and physiological effects. Studies have shown that FITM can reduce inflammation by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone. FITM has also been shown to improve insulin sensitivity, making it a potential therapy for type 2 diabetes. FITM has also been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FITM is its ability to inhibit (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, making it a potential therapy for various diseases. FITM has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, one of the limitations of FITM is its potential toxicity. Studies have shown that FITM can cause liver toxicity in animal models, making it a potential safety concern.
Zukünftige Richtungen
There are several future directions for FITM research. One potential direction is the development of FITM analogs with improved efficacy and safety profiles. Another potential direction is the investigation of FITM as a therapy for other diseases, such as obesity and cardiovascular disease. Additionally, further studies are needed to investigate the potential toxicity of FITM and its analogs. Overall, the potential therapeutic applications of FITM make it an exciting area of research with significant potential for future drug development.
Synthesemethoden
FITM is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of the thienopyridine intermediate, which is then reacted with 9H-fluorenone to form FITM. The synthesis of FITM has been optimized to produce high yields and purity. The synthesis method of FITM has been extensively studied and reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
FITM has been shown to have various pharmacological effects, making it an attractive candidate for therapeutic applications. One of the most significant applications of FITM is its potential as an anti-inflammatory agent. FITM has been shown to inhibit the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
FITM has also been shown to have potential as an anti-cancer agent. Studies have shown that FITM can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FITM has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
Produktname |
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Molekularformel |
C25H22N2OS |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C25H22N2OS/c1-14(2)11-18-8-10-21-22(26)24(29-25(21)27-18)23(28)16-7-9-20-17(13-16)12-15-5-3-4-6-19(15)20/h3-10,13-14H,11-12,26H2,1-2H3 |
InChI-Schlüssel |
BDDMKCMTQQMDOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Kanonische SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)









